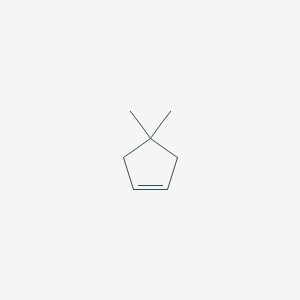

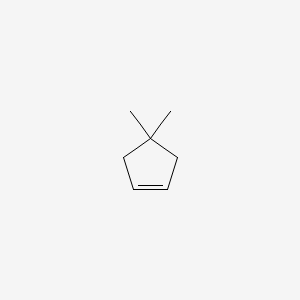

4,4-Dimethylcyclopentene

Beschreibung

BenchChem offers high-quality 4,4-Dimethylcyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylcyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

19037-72-0 |

|---|---|

Molekularformel |

C7H12 |

Molekulargewicht |

96.17 g/mol |

IUPAC-Name |

4,4-dimethylcyclopentene |

InChI |

InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3 |

InChI-Schlüssel |

LKXAUCPURVBMRN-UHFFFAOYSA-N |

SMILES |

CC1(CC=CC1)C |

Kanonische SMILES |

CC1(CC=CC1)C |

Siedepunkt |

88.0 °C |

Andere CAS-Nummern |

19037-72-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-dimethylcyclopentene, a valuable cyclic alkene in organic synthesis. This document details a robust synthetic protocol, outlines key characterization data, and presents this information in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of 4,4-Dimethylcyclopentene

A reliable method for the synthesis of 4,4-dimethylcyclopentene involves the deoxygenation of 4,4-dimethylcyclopentane-1,2-diol (B11940170). This procedure, adapted from the work of Lange and Gottardo, utilizes a triphenylphosphine (B44618) and iodine-mediated reaction.[1]

Experimental Protocol: Synthesis of 4,4-Dimethylcyclopentene from 4,4-Dimethylcyclopentane-1,2-diol

Materials:

-

4,4-dimethylcyclopentane-1,2-diol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

1H-Imidazole

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a solution of 4,4-dimethylcyclopentane-1,2-diol in dichloromethane (CH₂Cl₂) are added 1H-imidazole, triphenylphosphine, and iodine at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 1 hour.

-

Reflux: The mixture is then heated to reflux and maintained at this temperature for 1 hour.

-

Work-up: After cooling to room temperature, the reaction mixture is washed successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation to yield pure 4,4-dimethylcyclopentene.

Characterization of 4,4-Dimethylcyclopentene

The successful synthesis of 4,4-dimethylcyclopentene is confirmed through a combination of spectroscopic and physical characterization methods.

Physical Properties

The following table summarizes key physical properties of 4,4-dimethylcyclopentene.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 88 °C |

| Density | 0.771 g/mL at 25 °C |

| Refractive Index | 1.423 at 20 °C |

Spectroscopic Data

Infrared (IR) Spectroscopy

A detailed vibrational analysis of 4,4-dimethylcyclopentene has been conducted, with assignments of the infrared and Raman bands.[2] The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | =C-H stretch |

| ~2960-2870 | C-H stretch (methyl, methylene) |

| ~1650 | C=C stretch |

| ~1465 | C-H bend (methyl, methylene) |

| ~1365 | C-H bend (gem-dimethyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Vinyl protons (=C-H): ~5.5-6.0 ppm (multiplet)

-

Allylic protons (-CH₂-C=C): ~2.0-2.5 ppm (multiplet)

-

Methyl protons (C(CH₃)₂): ~1.0 ppm (singlet)

¹³C NMR (Predicted):

-

Vinyl carbons (=C): ~130-140 ppm

-

Quaternary carbon (C(CH₃)₂): ~40-50 ppm

-

Allylic carbon (-CH₂-C=C): ~35-45 ppm

-

Methyl carbons (C(CH₃)₂): ~25-35 ppm

Mass Spectrometry (MS)

The mass spectrum of 4,4-dimethylcyclopentene is available through the NIST WebBook.[1] The fragmentation pattern is a key identifier for the compound.

Key Fragments (m/z):

-

96 (M⁺): Molecular ion peak

-

81 ([M-CH₃]⁺): Loss of a methyl group, a common fragmentation for compounds with a gem-dimethyl group.

-

68 ([M-C₂H₄]⁺): Retro-Diels-Alder fragmentation of the cyclopentene (B43876) ring.

-

53

-

41

Experimental and Logical Workflows

The synthesis and characterization of 4,4-dimethylcyclopentene follow a logical progression, as illustrated in the diagrams below.

References

Spectroscopic Profile of 4,4-Dimethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4,4-dimethylcyclopentene, a cyclic alkene of interest in organic synthesis and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of key chemical pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of 4,4-dimethylcyclopentene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | Multiplet | 2H | Olefinic Protons (H-1, H-2) |

| ~2.2 | Triplet | 2H | Allylic Protons (H-3) |

| ~1.9 | Triplet | 2H | Allylic Protons (H-5) |

| ~1.1 | Singlet | 6H | Methyl Protons (2 x CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~130 | CH | Olefinic Carbon (C-1, C-2) |

| ~45 | C | Quaternary Carbon (C-4) |

| ~38 | CH₂ | Allylic Carbon (C-3, C-5) |

| ~28 | CH₃ | Methyl Carbon (2 x CH₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H Stretch |

| 2960-2870 | Strong | C-H Stretch (Alkyl) |

| ~1650 | Medium | C=C Stretch |

| ~1465 | Medium | CH₂ Bend |

| ~1370 | Medium | CH₃ Bend |

| ~675 | Strong | =C-H Bend (cis-alkene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 40 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - CH₃]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

| 53 | 25 | [C₄H₅]⁺ |

| 41 | 60 | [C₃H₅]⁺ (Allyl Cation) |

| 39 | 50 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 4,4-dimethylcyclopentene.

Materials:

-

4,4-Dimethylcyclopentene (liquid sample)

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: A solution of 4,4-dimethylcyclopentene is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: The solution is carefully transferred into a 5 mm NMR tube to a height of approximately 4-5 cm. The tube is then capped.

-

Instrument Setup: The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet. The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of 4,4-dimethylcyclopentene.

Materials:

-

4,4-Dimethylcyclopentene (liquid sample)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

Procedure:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrument absorbances.

-

Sample Application: A small drop of 4,4-dimethylcyclopentene is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Cleaning: The ATR crystal is thoroughly cleaned with isopropanol or acetone and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of 4,4-dimethylcyclopentene.

Materials:

-

4,4-Dimethylcyclopentene (liquid sample)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Sample Introduction: A dilute solution of 4,4-dimethylcyclopentene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared. A small volume (typically 1 µL) is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and separated from the solvent on a suitable GC column (e.g., a non-polar capillary column). The oven temperature program is optimized to ensure good separation and peak shape.

-

Ionization: As the 4,4-dimethylcyclopentene elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of 4,4-dimethylcyclopentene.

Caption: Workflow for the spectroscopic analysis of 4,4-dimethylcyclopentene.

Caption: Proposed fragmentation pathway for 4,4-dimethylcyclopentene in EI-MS.

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dimethylcyclopentene (CAS No: 19037-72-0), a five-membered cyclic alkene with gem-dimethyl substitution. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and key chemical transformations. Detailed experimental protocols for its synthesis and a characteristic oxidation reaction are provided to facilitate its use in research and development. The information is presented in a structured format with clear tables and diagrams to serve as a practical resource for scientists in organic chemistry and drug development.

Introduction

4,4-Dimethylcyclopentene is a valuable building block in organic synthesis. Its cyclic structure, containing a double bond and a quaternary carbon center, offers a unique scaffold for the construction of more complex molecular architectures. Understanding its physical properties is crucial for its handling, purification, and use in various reaction conditions. Furthermore, knowledge of its chemical reactivity, particularly of the carbon-carbon double bond, allows for its strategic incorporation into synthetic pathways. This guide aims to consolidate the available information on 4,4-Dimethylcyclopentene to support its application in chemical research.

Physical and Chemical Properties

The physical and chemical properties of 4,4-Dimethylcyclopentene are summarized in the tables below. These properties are essential for its practical application in a laboratory setting, influencing decisions on reaction setup, purification methods, and storage conditions.

Physical Properties

A compilation of the key physical properties of 4,4-Dimethylcyclopentene is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| CAS Number | 19037-72-0 | [1][2] |

| Boiling Point | 87.7 - 88 °C at 760 mmHg | |

| Density | 0.771 - 0.798 g/cm³ | |

| Refractive Index | 1.423 - 1.443 | |

| LogP | 3.25 | [3] |

Chemical Identifiers

For unambiguous identification, various chemical identifiers for 4,4-Dimethylcyclopentene are provided in Table 2.

| Identifier Type | Identifier |

| IUPAC Name | 4,4-dimethylcyclopent-1-ene |

| SMILES | CC1(C)CC=CC1 |

| InChI | InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3 |

| InChIKey | LKXAUCPURVBMRN-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound. This section provides the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 4,4-Dimethylcyclopentene.

Mass Spectrometry

The mass spectrum of 4,4-Dimethylcyclopentene is available through the NIST WebBook. The electron ionization (EI) mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the vinylic protons, the allylic protons, and the methyl protons. The vinylic protons should appear as a multiplet in the downfield region (around 5.5-6.0 ppm). The allylic protons adjacent to the double bond and the gem-dimethyl group will likely appear as a multiplet in the upfield region. The two methyl groups, being equivalent, should give a sharp singlet further upfield.

-

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show distinct signals for the different carbon environments. The two vinylic carbons will be in the downfield region typical for sp² hybridized carbons. The quaternary carbon of the gem-dimethyl group will also have a characteristic chemical shift. The allylic carbon and the carbon of the methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4,4-Dimethylcyclopentene is expected to exhibit characteristic absorption bands. A weak to medium band around 3050 cm⁻¹ corresponding to the C-H stretch of the vinylic carbons. A medium intensity band around 1650 cm⁻¹ due to the C=C stretching vibration of the double bond. Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H stretching of the methyl and methylene (B1212753) groups.

Synthesis and Reactions

4,4-Dimethylcyclopentene can be synthesized through various methods, with the deoxygenation of the corresponding diol being a prominent route. Its primary reactivity is centered around the carbon-carbon double bond, making it susceptible to a range of addition reactions.

Synthesis of 4,4-Dimethylcyclopentene

A common method for the synthesis of 4,4-Dimethylcyclopentene is the deoxygenation of 4,4-dimethylcyclopentane-1,2-diol (B11940170).[6] A detailed experimental protocol based on a literature procedure is provided below.[6]

Experimental Protocol: Deoxygenation of 4,4-dimethylcyclopentane-1,2-diol [6]

This procedure is based on the general method for the deoxygenation of vicinal diols.

-

Materials: 4,4-dimethylcyclopentane-1,2-diol, triphenylphosphine (B44618), iodine, imidazole, dichloromethane.

-

Procedure:

-

To a stirred solution of 4,4-dimethylcyclopentane-1,2-diol in dichloromethane, add triphenylphosphine and imidazole.

-

Cool the mixture in an ice bath and add iodine portion-wise.

-

Allow the reaction to warm to room temperature and stir for a specified time.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution) to remove excess iodine.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure 4,4-Dimethylcyclopentene.

-

Chemical Reactions of 4,4-Dimethylcyclopentene

The double bond in 4,4-Dimethylcyclopentene is the center of its reactivity, undergoing various addition reactions such as hydrogenation, halogenation, and oxidation. A key reaction is the syn-dihydroxylation to form the corresponding diol.

Experimental Protocol: Syn-dihydroxylation of 4,4-Dimethylcyclopentene

This protocol is a general procedure for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation).[7][8][9]

-

Materials: 4,4-Dimethylcyclopentene, N-methylmorpholine-N-oxide (NMO), osmium tetroxide (catalytic amount, typically as a solution in tert-butanol), acetone (B3395972), water.

-

Procedure:

-

Dissolve 4,4-Dimethylcyclopentene in a mixture of acetone and water.

-

Add N-methylmorpholine-N-oxide (NMO) to the solution.

-

To the stirred solution, add a catalytic amount of osmium tetroxide solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite and stir for 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diol by recrystallization or column chromatography.

-

Safety Information

As with any chemical, proper safety precautions should be taken when handling 4,4-Dimethylcyclopentene. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 4,4-Dimethylcyclopentene. The tabulated data, spectroscopic information, and detailed experimental protocols for its synthesis and a key reaction are intended to be a valuable resource for researchers and scientists. The provided information should facilitate the effective use of this versatile building block in organic synthesis and drug development endeavors.

References

- 1. 4,4-DIMETHYL-1-PENTENE(762-62-9) 1H NMR spectrum [chemicalbook.com]

- 2. 4,4-Dimethylcyclopentene | C7H12 | CID 87906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Dimethylcyclopentene | SIELC Technologies [sielc.com]

- 4. Cyclopentene, 4,4-dimethyl- [webbook.nist.gov]

- 5. Cyclopentene, 4,4-dimethyl- [webbook.nist.gov]

- 6. 4,4-dimethylcyclopentene synthesis - chemicalbook [chemicalbook.com]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Upjohn Dihydroxylation [organic-chemistry.org]

Technical Guide: 4,4-Dimethylcyclopentene (CAS No. 19037-72-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and analytical methods for 4,4-dimethylcyclopentene (CAS No. 19037-72-0). The information is intended for use by professionals in research, development, and laboratory settings.

Chemical and Physical Properties

4,4-Dimethylcyclopentene is a cyclic olefin with the molecular formula C₇H₁₂.[1] It is a volatile and flammable liquid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 19037-72-0 | [1] |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| IUPAC Name | 4,4-dimethylcyclopentene | [1] |

| Synonyms | 4,4-Dimethyl-1-cyclopentene, Cyclopentene, 4,4-dimethyl- | [1][2] |

| InChI | InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3 | [1] |

| InChIKey | LKXAUCPURVBMRN-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)CC=CC1 | [1] |

Table 2: Physical Properties

| Property | Value | Unit | Source(s) |

| Physical State | Liquid | - | [3] |

| Appearance | Colorless | - | [3] |

| Boiling Point | 87.7 | °C at 760 mmHg | ChemSrc |

| Melting Point | -135 | °C | [3] |

| Flash Point | -30 | °C | [3] |

| Density | 0.798 | g/cm³ | ChemSrc |

| Vapor Pressure | 71 | mmHg at 25°C | ChemSrc |

| Refractive Index | 1.443 | - | ChemSrc |

| LogP (Octanol/Water Partition Coefficient) | 2.36 | - | ChemSrc |

Safety and Handling

General Safety Precautions:

-

Flammability: 4,4-Dimethylcyclopentene is a highly flammable liquid.[3] Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Inhalation: Avoid breathing vapors or mist.[4] Use only in a well-ventilated area or under a chemical fume hood.[4] High vapor concentrations may cause dizziness and drowsiness.[4]

-

Skin and Eye Contact: Avoid contact with skin and eyes.[6] Wear appropriate protective clothing, gloves, and safety goggles.[4] In case of contact, flush immediately with plenty of water.[7]

-

Ingestion: Do not ingest. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[3][7]

Toxicological Information: There is a significant lack of specific toxicological data for 4,4-dimethylcyclopentene in the public domain. No carcinogenicity, mutagenicity, or reproductive toxicity studies have been identified for this specific compound. Researchers should handle this chemical with caution, assuming it may have potential hazards until more definitive data becomes available.

Experimental Protocols

Synthesis of 4,4-Dimethylcyclopentene

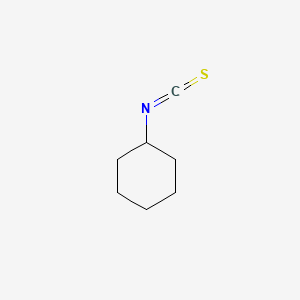

A documented method for the synthesis of 4,4-dimethylcyclopentene involves the reaction of 4,4-dimethylcyclopentane-1,2-diol (B11940170) with 1H-imidazole, iodine, and triphenylphosphine (B44618) in dichloromethane.[8]

Experimental Protocol (based on Lange & Gottardo, 1995): [8]

-

Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethylcyclopentane-1,2-diol in dichloromethane.

-

Reagent Addition: To the solution, add 1H-imidazole, iodine, and triphenylphosphine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.

-

Reflux: Following the initial stirring, heat the mixture to reflux and maintain for 1 hour.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable aqueous work-up to remove impurities. The crude product can then be purified by distillation or chromatography to yield 4,4-dimethylcyclopentene.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 4,4-dimethylcyclopentene.[2]

-

Column: A C18 or other suitable non-polar stationary phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reversed-phase chromatography.[9][10] For mass spectrometry detection, a volatile acid like formic acid can be used as a modifier instead of phosphoric acid.[2]

-

Detection: Due to the lack of a strong chromophore, UV detection may have limited sensitivity. Mass spectrometry (LC-MS) or a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) would be more suitable.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile 4,4-dimethylcyclopentene, particularly in complex matrices like environmental samples.[11]

-

Sample Preparation: For environmental samples (e.g., water, soil), a liquid-liquid extraction with a non-polar solvent like pentane (B18724) or dichloromethane, or headspace analysis can be used to isolate the analyte.[11][12]

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is appropriate for separation.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient is used to separate components based on their boiling points and column interactions.

-

MS Detection: Electron ionization (EI) is a common ionization method, and the mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) for quantification. The NIST database shows a main library mass spectrum for 4,4-dimethylcyclopentene with a top peak at m/z 81.[1]

Biological Activity and Signaling Pathways

Currently, there is no information available in the public scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for 4,4-dimethylcyclopentene. Studies on related compounds like cyclopentenediones have shown a range of biological activities, but these cannot be directly extrapolated to 4,4-dimethylcyclopentene.[13] Further research is required to elucidate any potential biological effects of this compound.

Conclusion

4,4-Dimethylcyclopentene is a volatile cycloalkene with well-characterized physical and chemical properties. While synthesis and analytical methods are established, there is a notable lack of comprehensive safety and toxicological data. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to standard safety protocols for flammable liquids. The absence of information on its biological activity presents an opportunity for future research to explore the potential applications or toxicological profile of this molecule.

References

- 1. 4,4-Dimethylcyclopentene | C7H12 | CID 87906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Dimethylcyclopentene | SIELC Technologies [sielc.com]

- 3. fishersci.com [fishersci.com]

- 4. airgas.com [airgas.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aaronchem.com [aaronchem.com]

- 7. directpcw.com [directpcw.com]

- 8. 4,4-dimethylcyclopentene synthesis - chemicalbook [chemicalbook.com]

- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 10. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of 4,4-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism for the formation of 4,4-dimethylcyclopentene, a substituted cyclic alkene of interest in organic synthesis. The primary focus is on its synthesis via the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol, a process that exemplifies key principles of reaction mechanisms, including carbocation rearrangements. This document details the underlying theory, experimental protocols, and expected outcomes, tailored for a technical audience in chemical research and development.

Core Mechanism: Acid-Catalyzed Dehydration and Carbocation Rearrangement

The formation of 4,4-dimethylcyclopentene from 3,3-dimethylcyclopentanol proceeds through an E1 (unimolecular elimination) mechanism initiated by an acid catalyst, such as sulfuric acid or phosphoric acid. This reaction is a classic example of a process governed by the stability of carbocation intermediates, featuring a critical 1,2-methyl shift.

The reaction mechanism unfolds in four key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 3,3-dimethylcyclopentanol by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (H₂O).

-

Formation of a Secondary Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the C1 position of the cyclopentane (B165970) ring. This step is typically the rate-determining step of the reaction.

-

1,2-Methyl Shift (Carbocation Rearrangement): The initially formed secondary carbocation is relatively unstable. To achieve greater stability, a methyl group from the adjacent quaternary carbon (C3) migrates with its bonding pair of electrons to the positively charged carbon (C1). This rearrangement, known as a 1,2-methyl shift, results in the formation of a more stable tertiary carbocation at the C2 position. The driving force for this rearrangement is the increased stability of the tertiary carbocation over the secondary one.

-

Deprotonation to Form the Alkene: In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. Deprotonation from the C1 position leads to the formation of the double bond, yielding the final product, 4,4-dimethylcyclopentene.

Signaling Pathway of the Reaction Mechanism

The logical progression of the reaction mechanism can be visualized as a signaling pathway, from the initial reactant to the final product through key intermediates.

Caption: Reaction mechanism for the formation of 4,4-dimethylcyclopentene.

Experimental Protocols

Materials:

-

3,3-dimethylcyclopentanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, place 3,3-dimethylcyclopentanol and a few boiling chips.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol with gentle swirling. The reaction is exothermic, so cooling in an ice bath may be necessary during the addition.

-

Dehydration: Assemble a distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The alkene product, being more volatile than the starting alcohol, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel.

-

Neutralization: Carefully wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure from carbon dioxide evolution.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Decant or filter the dried organic layer into a clean, pre-weighed flask.

-

Purification (Optional): If necessary, the product can be further purified by simple distillation.

-

Characterization: Analyze the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4,4-dimethylcyclopentene.

Caption: General experimental workflow for the synthesis of 4,4-dimethylcyclopentene.

Data Presentation

The acid-catalyzed dehydration of 3,3-dimethylcyclopentanol is expected to yield a mixture of alkene isomers. However, due to the significant stability difference between the intermediate secondary and tertiary carbocations, the reaction is predicted to strongly favor the formation of 4,4-dimethylcyclopentene. Other potential, but less likely, products could arise from deprotonation before the methyl shift or from other minor rearrangement pathways.

The following table presents a hypothetical but realistic product distribution based on the principles of carbocation stability. Actual experimental yields may vary depending on the specific reaction conditions (e.g., acid catalyst, temperature, and reaction time).

| Product Name | Structure | Double Bond Substitution | Expected Relative Abundance |

| 4,4-Dimethylcyclopentene | Trisubstituted | Major | |

| 3,3-Dimethylcyclopentene | Disubstituted | Minor | |

| 1,2-Dimethylcyclopentene | Tetrasubstituted | Trace (requires further rearrangement) |

Conclusion

The formation of 4,4-dimethylcyclopentene via the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol serves as an excellent case study in physical organic chemistry, demonstrating the principles of E1 elimination and the directing effects of carbocation stability. The crucial 1,2-methyl shift highlights the importance of rearrangement pathways in determining the final product distribution. For researchers in drug development and organic synthesis, a thorough understanding of these mechanistic details is vital for predicting reaction outcomes and designing synthetic routes to novel molecules. The provided experimental framework offers a solid starting point for the practical synthesis and investigation of this and related compounds.

References

Theoretical and Computational Deep Dive into 4,4-Dimethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,4-dimethylcyclopentene, a substituted five-membered ring alkene of interest in organic synthesis and computational chemistry. This document summarizes key physicochemical properties, details a known synthetic protocol, and presents a thorough analysis of its vibrational spectrum based on computational normal coordinate analysis. While specific computational studies on the conformational landscape of 4,4-dimethylcyclopentene are not extensively available in the current literature, this guide outlines a proposed computational workflow for such an analysis, drawing upon established methodologies for similar cyclopentene (B43876) derivatives. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding.

Introduction

4,4-Dimethylcyclopentene is a carbocyclic compound featuring a five-membered ring with a double bond and two methyl groups attached to the C4 position. Its structure presents an interesting case for conformational analysis due to the interplay between the puckered cyclopentene ring and the steric hindrance of the gem-dimethyl groups. Understanding the conformational preferences, vibrational properties, and synthetic pathways of this molecule is crucial for its potential applications in organic synthesis and as a model system for theoretical studies of cyclic compounds.

Physicochemical Properties

Basic molecular information for 4,4-dimethylcyclopentene is summarized in the table below. This data is compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem |

| Molecular Weight | 96.17 g/mol | PubChem |

| IUPAC Name | 4,4-dimethylcyclopentene | PubChem |

| CAS Number | 19037-72-0 | PubChem |

| Canonical SMILES | CC1(CC=CC1)C | PubChem |

Synthesis of 4,4-Dimethylcyclopentene

A known synthetic route to 4,4-dimethylcyclopentene involves the deoxygenation of 4,4-dimethylcyclopentane-1,2-diol. The following protocol is based on the reaction described by Lange and Gottardo in the Journal of Organic Chemistry (1995).

Experimental Protocol: Deoxygenation of 4,4-dimethylcyclopentane-1,2-diol

This procedure outlines the conversion of the diol to the corresponding alkene.

Materials:

-

4,4-dimethylcyclopentane-1,2-diol

-

1H-imidazole

-

Iodine (I₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating and stirring apparatus

Procedure:

-

Step 1: Room Temperature Reaction. In a round-bottom flask under an inert atmosphere, dissolve 4,4-dimethylcyclopentane-1,2-diol, 1H-imidazole, and triphenylphosphine in dichloromethane.

-

To the stirred solution, add iodine portion-wise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Step 2: Reflux. After the initial stirring period, equip the flask with a condenser and heat the mixture to reflux.

-

Maintain the reflux for 1 hour.

-

Work-up and Purification. (Note: The specific work-up and purification details were not available in the summarized search results but would typically involve quenching the reaction, extraction, washing, drying, and distillation or chromatography to isolate the pure 4,4-dimethylcyclopentene.)

Synthesis Workflow Diagram

Computational Studies: Vibrational Spectrum

A key theoretical investigation into 4,4-dimethylcyclopentene is the analysis of its vibrational spectrum through normal coordinate calculations. This approach allows for the assignment of observed infrared (IR) and Raman spectral bands to specific molecular vibrations.

Methodology: Normal Coordinate Analysis

A study on the vibrational spectrum of 4,4-dimethylcyclopentene employed the Wilson FG matrix method for a normal coordinate calculation.[1] The key aspects of this computational protocol are:

-

Molecular Model: The 4,4-dimethylcyclopentene molecule was assumed to have a planar ring structure with C₂ᵥ symmetry.

-

Computational Method: The Wilson FG matrix technique was used to calculate the fundamental vibrational frequencies.

-

Software: A matrix iteration program on an IBM-650 digital calculator was utilized to solve the secular determinant.[1]

-

Experimental Correlation: The calculated frequencies were compared with experimentally obtained infrared and Raman spectra to assign the vibrational modes.

Quantitative Data: Vibrational Frequencies

The following table summarizes the calculated and observed vibrational frequencies for 4,4-dimethylcyclopentene, assigned based on the C₂ᵥ symmetry model.[1]

| Symmetry Species | Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |

| A₁ | CH₂ sym. stretch | 2860 | 2865 | 2868 |

| C=C stretch | 1620 | 1618 | 1621 | |

| CH₂ wag | 1380 | 1385 | 1382 | |

| C-C stretch | 1050 | 1055 | 1053 | |

| Ring deformation | 880 | 882 | 885 | |

| B₁ | CH₂ asym. stretch | 2920 | 2925 | 2922 |

| CH₂ twist | 1250 | 1255 | 1253 | |

| C-H in-plane bend | 1150 | 1152 | 1155 | |

| C-C stretch | 950 | 955 | 952 | |

| B₂ | CH₂ rock | 780 | 785 | 782 |

| C-H out-of-plane bend | 920 | 925 | 923 | |

| A₂ | CH₂ torsion | - | - | 1280 |

| Ring torsion | - | - | 450 |

(Note: This is a representative subset of the full vibrational analysis. The original study provides a more extensive list of modes.)

Computational Workflow: Normal Coordinate Analysis

Proposed Computational Study: Conformational Analysis

While a detailed computational study on the conformational landscape of 4,4-dimethylcyclopentene was not found in the surveyed literature, its conformational preferences can be investigated using standard computational chemistry techniques that have been applied to other cyclopentene derivatives. The cyclopentene ring is known to adopt non-planar conformations, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms, to alleviate torsional strain.

Proposed Experimental Protocol: Computational Conformational Search

This protocol outlines a typical workflow for identifying the stable conformers and the transition states for their interconversion.

Computational Methods:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Level of Theory:

-

Initial geometry optimizations and frequency calculations can be performed using Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d).

-

For more accurate single-point energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ) are recommended.

-

-

Solvation Model: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

Procedure:

-

Initial Structure Generation: Create initial 3D structures for the plausible envelope and twist conformations of 4,4-dimethylcyclopentene.

-

Geometry Optimization: Perform a full geometry optimization for each initial structure to find the local energy minima.

-

Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one imaginary frequency indicates a transition state.

-

Transition State Search: To find the energy barrier for interconversion between conformers (e.g., envelope to twist), perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed on the located transition state to confirm that it connects the two desired minima.

-

Thermochemical Analysis: From the frequency calculations, obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy to determine the relative stabilities of the conformers at a given temperature.

Expected Quantitative Data

A successful computational study would yield the following quantitative data, which should be summarized in a table for comparative analysis.

| Conformer/Transition State | Level of Theory | Relative Energy (kcal/mol) | ZPVE-Corrected Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Geometric Parameters (Bond Lengths, Dihedral Angles) |

| Envelope (Cₛ) | B3LYP/6-31G(d) | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |

| Twist (C₂) | B3LYP/6-31G(d) | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |

| Transition State | B3LYP/6-31G(d) | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |

| Envelope (Cₛ) | MP2/aug-cc-pVTZ | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |

| Twist (C₂) | MP2/aug-cc-pVTZ | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |

| Transition State | MP2/aug-cc-pVTZ | Data to be calculated | Data to be calculated | Data to be calculated | Data to be calculated |

Proposed Computational Workflow Diagram

References

A Technical Guide to 4,4-Dimethylcyclopentene for Researchers and Drug Development Professionals

An in-depth exploration of the commercially available suppliers, synthesis, and potential applications of 4,4-dimethylcyclopentene (CAS No. 19037-72-0), a versatile building block in organic synthesis and medicinal chemistry.

Introduction

4,4-Dimethylcyclopentene is a cyclic olefin that serves as a valuable intermediate and building block in the synthesis of a variety of organic molecules. Its rigid, gem-dimethyl substituted cyclopentene (B43876) core makes it an attractive scaffold for the development of novel chemical entities with potential applications in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the commercial availability of 4,4-dimethylcyclopentene, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in the context of drug discovery and development.

Commercial Availability

While not as ubiquitous as some common laboratory reagents, 4,4-dimethylcyclopentene is available from a select number of chemical suppliers. The following table summarizes the offerings from a known supplier. Researchers are advised to inquire directly with these and other fine chemical suppliers for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Catalog Number | Price |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Inquiry | Not Specified | Inquiry |

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of 4,4-dimethylcyclopentene is provided in the table below. This information is crucial for its appropriate handling, storage, and characterization.

| Property | Value | Reference |

| CAS Number | 19037-72-0 | [1][2] |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Boiling Point | 87.7 °C at 760 mmHg | |

| Density | 0.798 g/cm³ | |

| Refractive Index | 1.443 | |

| Kovats Retention Index | Standard non-polar: 696, 737.1 | [2] |

Spectral Data: Spectroscopic data is essential for the unambiguous identification and quality control of 4,4-dimethylcyclopentene. GC-MS data is publicly available through the NIST WebBook and PubChem.[2]

Experimental Protocols

Synthesis of 4,4-Dimethylcyclopentene

A reliable method for the synthesis of 4,4-dimethylcyclopentene has been reported by Lange and Gottardo in the Journal of Organic Chemistry (1995).[1] The synthesis involves the deoxygenation of 4,4-dimethylcyclopentane-1,2-diol (B11940170).

Reaction Scheme:

Figure 1: Synthesis of 4,4-Dimethylcyclopentene.

Detailed Methodology:

-

Materials:

-

4,4-dimethylcyclopentane-1,2-diol

-

Imidazole

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)

-

-

Procedure:

-

To a solution of 4,4-dimethylcyclopentane-1,2-diol in anhydrous dichloromethane, add imidazole, triphenylphosphine, and iodine sequentially at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After 1 hour, heat the mixture to reflux and maintain for an additional hour.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a suitable aqueous solution (e.g., saturated sodium thiosulfate) to consume any unreacted iodine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to yield pure 4,4-dimethylcyclopentene.

-

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

An analytical method for the separation of 4,4-dimethylcyclopentene has been developed using reverse-phase HPLC.[1]

HPLC Workflow:

Figure 2: HPLC Analysis Workflow for 4,4-Dimethylcyclopentene.

Method Parameters:

-

Column: Newcrom R1 or Newcrom C18 reverse-phase column.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1]

-

Detection: UV detection is suitable for this compound.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]

Relevance in Drug Discovery and Development

The rigid nature of the 4,4-dimethylcyclopentene scaffold can be advantageous in drug design by reducing the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target. The gem-dimethyl group can also provide steric bulk and influence the molecule's metabolic stability.

Potential Applications as a Building Block:

4,4-Dimethylcyclopentene can serve as a starting material for the synthesis of more complex molecules with potential pharmacological activity. Its double bond can be functionalized through various chemical transformations, including:

-

Epoxidation

-

Diels-Alder reactions

-

Hydroboration-oxidation

-

Ozonolysis

These reactions allow for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in the search for new drug candidates. The cyclopentane (B165970) framework is found in various classes of drugs, and the unique substitution pattern of 4,4-dimethylcyclopentene offers a distinct starting point for the design of novel analogs.

Logical Relationship in Drug Discovery:

Figure 3: Role of 4,4-Dimethylcyclopentene in a Drug Discovery Cascade.

Conclusion

4,4-Dimethylcyclopentene is a commercially available chemical with potential as a versatile building block for researchers in organic synthesis and drug discovery. This guide has provided an overview of its suppliers, key physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The unique structural features of 4,4-dimethylcyclopentene make it an interesting scaffold for the development of novel molecules with potential therapeutic applications. Further exploration of its chemical reactivity and its incorporation into diverse molecular frameworks may lead to the discovery of new and effective drug candidates.

References

An In-depth Technical Guide to the Purity Analysis of 4,4-Dimethylcyclopentene by Gas Chromatography-Mass Spectrometry (GC-MS)

This technical guide provides a comprehensive overview of the methodologies for determining the purity of 4,4-Dimethylcyclopentene using Gas Chromatography-Mass Spectrometry (GC-MS). The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental protocols, data presentation, and workflow visualizations.

Introduction

4,4-Dimethylcyclopentene (CAS No. 19037-72-0) is a cyclic alkene with the molecular formula C7H12.[1][2][3] Its purity is crucial for its application in various chemical syntheses, particularly in the pharmaceutical industry where impurities can affect the efficacy, safety, and stability of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for the purity assessment of 4,4-Dimethylcyclopentene.[4] This guide outlines a validated GC-MS method for the quantification of 4,4-Dimethylcyclopentene and the identification of potential impurities.

Potential Impurities

Impurities in 4,4-Dimethylcyclopentene can originate from starting materials, byproducts of the synthesis, or degradation products. Common synthesis routes, such as the dehydration of 4,4-dimethylcyclopentanol or the reaction of 4,4-dimethylcyclopentane-1,2-diol, may lead to the formation of isomeric and related impurities.[1] Potential impurities could include:

-

Isomers: 1,2-Dimethylcyclopentene, 1,4-Dimethylcyclopentene, 3,4-Dimethylcyclopentene, and other structural isomers.[5][6]

-

Starting Materials: Unreacted precursors such as 4,4-dimethylcyclopentanol.

-

Byproducts: Oxidation products like 4,4-Dimethyl-2-cyclopenten-1-one.[7]

-

Solvents: Residual solvents used during synthesis and purification.

Experimental Protocol: GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of 4,4-Dimethylcyclopentene is provided below. This protocol is designed to achieve optimal separation and identification of the main component and its potential impurities.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 4,4-Dimethylcyclopentene reference standard at a concentration of 1000 µg/mL in methanol (B129727).

-

Sample Solution: Accurately weigh approximately 10 mg of the 4,4-Dimethylcyclopentene sample, dissolve it in and dilute to 10 mL with methanol to achieve a final concentration of 1000 µg/mL.

-

Injection Volume: 1 µL.

3.2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC System or equivalent.

-

Column: A mid-polarity column, such as an Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm film thickness), is recommended for good separation of volatile compounds.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Hold: Hold at 150°C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[10]

-

Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification if higher sensitivity is required.

Data Presentation and Analysis

Quantitative data from the GC-MS analysis should be summarized for clarity and ease of comparison. The purity of 4,4-Dimethylcyclopentene is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Purity Analysis of 4,4-Dimethylcyclopentene Batches

| Batch ID | Retention Time (min) | Peak Area (Counts) | Area % | Purity (%) |

| Batch A | 5.82 | 1,254,321 | 99.85 | 99.85 |

| Batch B | 5.82 | 1,198,765 | 99.52 | 99.52 |

| Batch C | 5.83 | 1,302,110 | 99.91 | 99.91 |

Table 2: Identification and Quantification of Impurities

| Impurity | Retention Time (min) | m/z for Identification | Batch A (Area %) | Batch B (Area %) | Batch C (Area %) |

| Isomer 1 | 5.65 | 96, 81 | 0.08 | 0.21 | 0.05 |

| Isomer 2 | 5.71 | 96, 81 | 0.05 | 0.15 | 0.03 |

| Unknown | 6.12 | 110, 95 | 0.02 | 0.12 | 0.01 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the GC-MS purity analysis of 4,4-Dimethylcyclopentene.

Caption: Workflow for the GC-MS Purity Analysis of 4,4-Dimethylcyclopentene.

5.2. Data Analysis Logic

The logical flow for analyzing the acquired GC-MS data to determine purity is depicted below.

Caption: Logical Flow of Data Analysis for Purity Determination.

Conclusion

The GC-MS method detailed in this guide provides a robust and reliable approach for the purity analysis of 4,4-Dimethylcyclopentene. Adherence to the specified experimental protocols and data analysis procedures will ensure accurate and reproducible results, which are essential for quality control in research and industrial applications. The provided visualizations of the experimental workflow and data analysis logic serve to clarify the process for all relevant personnel.

References

- 1. 4,4-dimethylcyclopentene synthesis - chemicalbook [chemicalbook.com]

- 2. 4,4-Dimethylcyclopentene | C7H12 | CID 87906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

- 5. guidechem.com [guidechem.com]

- 6. trans-3,4-Dimethylcyclopentene | C7H12 | CID 21116779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Dimethyl-2-cyclopenten-1-one | C7H10O | CID 140955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cyclopentene, 4,4-dimethyl- [webbook.nist.gov]

- 10. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

Stability and Storage Conditions for 4,4-Dimethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4,4-Dimethylcyclopentene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for experimental and developmental applications. While specific experimental stability data for 4,4-Dimethylcyclopentene is not extensively available in published literature, this guide consolidates theoretical principles of alkene stability, general best practices for the storage of flammable cyclic hydrocarbons, and detailed proposed protocols for stability assessment.

Theoretical Stability Profile

The stability of an alkene is primarily determined by the substitution pattern of the double bond and the presence of steric strain. 4,4-Dimethylcyclopentene is a disubstituted cyclic alkene. The gem-dimethyl group at the C4 position does not directly participate in the hyperconjugation of the double bond but does contribute to the overall steric environment of the molecule. The stability of cyclic alkenes is also influenced by ring strain, which is significant in smaller rings.

Recommended Storage and Handling Conditions

As a flammable liquid hydrocarbon, proper storage and handling of 4,4-Dimethylcyclopentene are crucial to maintain its quality and ensure laboratory safety.[1][2][3][4][5][6][7][8] The following conditions are recommended:

-

Temperature: Store in a cool, dry, and well-ventilated area.[6][7] Avoid exposure to direct sunlight and heat sources.[1][7] For long-term storage, refrigeration in a spark-proof refrigerator is advisable.

-

Inert Atmosphere: To prevent oxidation, it is recommended to store 4,4-Dimethylcyclopentene under an inert atmosphere, such as nitrogen or argon.

-

Container: Use tightly sealed containers made of an appropriate inert material.[6][7][8]

-

Incompatibilities: Keep away from strong oxidizing agents, open flames, sparks, and hot surfaces.[2][3][6][7][8]

-

Handling: All transfers and handling of the liquid should be conducted in a well-ventilated fume hood.[6] Grounding and bonding should be used during transfers to prevent static discharge.[2]

Potential Degradation Pathways

Based on the chemical structure of 4,4-Dimethylcyclopentene as a cyclic alkene, several degradation pathways can be anticipated, particularly under non-ideal storage conditions.

-

Oxidation: The double bond is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents.[9] This can lead to the formation of epoxides, diols, or cleavage of the double bond to form carbonyl compounds.[10]

-

Polymerization: Like many alkenes, 4,4-Dimethylcyclopentene may be susceptible to polymerization, which can be catalyzed by acid, heat, or light.

-

Isomerization: Under certain conditions, such as the presence of acid catalysts, isomerization of the double bond could potentially occur.

The logical relationship between storage conditions and the stability of 4,4-Dimethylcyclopentene is illustrated in the following diagram:

Caption: Factors influencing the stability of 4,4-Dimethylcyclopentene.

Quantitative Stability Data (Illustrative)

| Storage Condition | Time Point | Parameter | Specification | Result |

| 25°C / 60% RH | 0 Months | Appearance | Clear, colorless liquid | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.5 | ||

| Total Impurities (%) | NMT 2.0 | 0.5 | ||

| 3 Months | Appearance | Clear, colorless liquid | Conforms | |

| Assay (%) | 98.0 - 102.0 | 99.2 | ||

| Total Impurities (%) | NMT 2.0 | 0.8 | ||

| 40°C / 75% RH | 1 Month | Appearance | Clear, colorless liquid | Conforms |

| Assay (%) | 98.0 - 102.0 | 98.5 | ||

| Total Impurities (%) | NMT 2.0 | 1.5 | ||

| Photostability | 1.2 million lux hours | Appearance | Clear, colorless liquid | Conforms |

| (ICH Q1B) | Assay (%) | 98.0 - 102.0 | 99.0 | |

| Total Impurities (%) | NMT 2.0 | 1.0 |

NMT: Not More Than

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4,4-Dimethylcyclopentene, a forced degradation study is recommended.[9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Protocol

A general workflow for a forced degradation study is presented below:

Caption: Workflow for a forced degradation study of 4,4-Dimethylcyclopentene.

Methodology:

-

Acid Hydrolysis: Dissolve 4,4-Dimethylcyclopentene in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve 4,4-Dimethylcyclopentene in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of 4,4-Dimethylcyclopentene with 3% hydrogen peroxide at room temperature for a specified duration.

-

Thermal Degradation: Store the neat compound or a solution at an elevated temperature (e.g., 80°C) in a controlled environment.

-

Photostability: Expose the compound, as a solid or in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.

Analytical Methodologies

The stability of 4,4-Dimethylcyclopentene and the formation of degradation products should be monitored using validated stability-indicating analytical methods.

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, GC-MS is a highly suitable technique for the analysis of 4,4-Dimethylcyclopentene and its potential volatile degradation products.[11][12][13][14][15]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

-

Data Analysis: The percentage of 4,4-Dimethylcyclopentene and its degradation products can be determined by peak area normalization. Identification of degradants can be achieved by interpretation of their mass spectra and comparison with spectral libraries.

5.2.2. High-Performance Liquid Chromatography (HPLC)

For less volatile or more polar degradation products, HPLC can be employed.[16][17][18]

-

Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30°C.

-

Detector Wavelength: Detection should be performed at a wavelength where 4,4-Dimethylcyclopentene and its potential degradation products have significant absorbance (to be determined by UV scans).

-

Data Analysis: Quantification can be performed using an external standard method.

Conclusion

While specific experimental data on the stability of 4,4-Dimethylcyclopentene is limited, a comprehensive understanding of its chemical nature allows for the establishment of sound storage and handling procedures. Based on its structure as a flammable, disubstituted cyclic alkene, it should be stored in a cool, dry, well-ventilated area, under an inert atmosphere, and away from heat, light, and incompatible materials. To obtain quantitative stability data, a forced degradation study coupled with validated GC-MS and/or HPLC methods is the recommended approach. The protocols and information provided in this guide serve as a robust framework for researchers and drug development professionals to ensure the quality and integrity of 4,4-Dimethylcyclopentene in their studies.

References

- 1. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]

- 2. newpig.com [newpig.com]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. hse.gov.uk [hse.gov.uk]

- 5. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]

- 6. fishersci.com [fishersci.com]

- 7. airgas.com [airgas.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. mass.gov [mass.gov]

- 13. dem.ri.gov [dem.ri.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. elgalabwater.com [elgalabwater.com]

- 17. torontech.com [torontech.com]

- 18. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]

Stereoisomers of dimethylcyclopentene and their properties

An In-depth Technical Guide on the Stereoisomers of Dimethylcyclopentene

Introduction

Dimethylcyclopentene (C₇H₁₂) is a cyclic alkene with several positional and stereoisomeric forms. The positions of the methyl groups and the double bond on the cyclopentene (B43876) ring give rise to different constitutional isomers. Furthermore, the presence of stereogenic centers in many of these isomers leads to a variety of stereoisomers, including enantiomers and diastereomers. This guide provides a detailed analysis of the stereoisomers of dimethylcyclopentene, their properties, and relevant experimental methodologies for their synthesis and separation, targeted at researchers, scientists, and professionals in drug development.

Stereoisomers of Dimethylcyclopentene

The stereoisomerism of dimethylcyclopentene depends on the positions of the two methyl groups relative to the double bond. Below is an analysis of the key positional isomers and their corresponding stereoisomers.

1,3-Dimethylcyclopentene

This isomer possesses one chiral center at the C3 position. Consequently, it exists as a pair of enantiomers: (R)-1,3-dimethylcyclopentene and (S)-1,3-dimethylcyclopentene.

1,4-Dimethylcyclopentene

Similar to the 1,3-isomer, 1,4-dimethylcyclopentene has a single chiral center at the C4 position, leading to the existence of (R) and (S) enantiomers.

3,4-Dimethylcyclopentene

This isomer has two chiral centers at C3 and C4. This gives rise to both diastereomers (cis and trans) and enantiomers.

-

trans-3,4-Dimethylcyclopentene exists as a pair of enantiomers: (3R,4R) and (3S,4S).

-

cis-3,4-Dimethylcyclopentene also exists as a pair of enantiomers: (3R,4S) and (3S,4R). In total, there are four stereoisomers for 3,4-dimethylcyclopentene.

3,5-Dimethylcyclopentene (B13788771)

This isomer contains two stereogenic centers at positions C3 and C5.

-

trans-3,5-Dimethylcyclopentene is chiral and exists as a pair of enantiomers: (3R,5S) and (3S,5R).

-

cis-3,5-Dimethylcyclopentene is an achiral meso compound due to an internal plane of symmetry. Therefore, 3,5-dimethylcyclopentene has a total of three stereoisomers.[1][2][3]

The relationships between these stereoisomers are crucial for understanding their properties and behavior. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.[4][5][6]

Logical Relationship of Stereoisomers

Caption: Stereoisomeric relationships for 1,3- and 3,5-dimethylcyclopentene.

Properties of Stereoisomers

While extensive experimental data for every stereoisomer of dimethylcyclopentene is scarce in the literature, we can summarize the known principles and available data. Enantiomers possess identical physical properties such as boiling point, melting point, and density in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have distinct physical and chemical properties.[7][8][9]

Physical Properties

The following table summarizes computed physical properties for 3,5-dimethylcyclopentene. It is important to note that experimental values may vary.

| Property | Value | Source |

| Molecular Weight | 96.17 g/mol | PubChem[10] |

| Molecular Formula | C₇H₁₂ | NIST WebBook[1] |

| CAS Registry Number | 7459-71-4 | NIST WebBook[1] |

| XLogP3 | 2.6 | PubChem[10] |

| Boiling Point (Predicted) | 95.0 ± 7.0 °C | ChemSpider |

| Density (Predicted) | 0.77 ± 0.1 g/cm³ | ChemSpider |

| Refractive Index (Predicted) | 1.43 ± 0.03 | ChemSpider |

Note: The predicted values are for the general structure of 3,5-dimethylcyclopentene and do not distinguish between stereoisomers. Diastereomers (e.g., cis- and trans-3,5-dimethylcyclopentene) will have different physical properties.

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of stereoisomers. While NMR and IR spectra are identical for enantiomers, they differ for diastereomers. Chiral chromatography or the use of chiral shift reagents in NMR can be used to distinguish between enantiomers.

For 3,5-dimethylcyclopentene, the following spectroscopic data is available:

-

¹³C NMR Spectra: Available in SpectraBase.[10]

-

GC-MS: Data available from the NIST Mass Spectrometry Data Center.[10]

-

IR Spectra: Vapor phase IR spectra are available in SpectraBase.[10]

Experimental Protocols

Detailed and validated experimental protocols for the stereoselective synthesis and separation of individual dimethylcyclopentene stereoisomers are not widely published. However, generalized methodologies based on established principles of organic chemistry can be applied.

Stereoselective Synthesis

The synthesis of specific stereoisomers of dimethylcyclopentene requires stereocontrolled reactions. Chiral catalysts or auxiliaries are often employed to achieve high enantioselectivity or diastereoselectivity.

Protocol: Asymmetric Hydrogenation of a Dimethylcyclopentadiene

A plausible route to chiral dimethylcyclopentenes is the asymmetric hydrogenation of a suitable dimethylcyclopentadiene precursor using a chiral catalyst.

-

Catalyst Preparation: A chiral phosphine (B1218219) ligand (e.g., a BINAP derivative) is complexed with a transition metal precursor (e.g., a rhodium or ruthenium salt) in an appropriate solvent under an inert atmosphere.

-

Reaction Setup: The dimethylcyclopentadiene substrate is dissolved in a degassed solvent (e.g., methanol (B129727) or dichloromethane) in a high-pressure reactor.

-

Hydrogenation: The prepared catalyst solution is added to the reactor. The vessel is then pressurized with hydrogen gas (typically 1-50 atm) and stirred at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by GC or TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched dimethylcyclopentene. The enantiomeric excess (ee) can be determined by chiral GC or HPLC.

Separation of Stereoisomers (Chiral Resolution)

Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques such as fractional distillation or column chromatography.[11] Enantiomers, having identical physical properties in an achiral environment, require a process known as chiral resolution for their separation.

Protocol: Chiral Resolution via Diastereomeric Epoxidation

-

Formation of Diastereomers: The racemic mixture of a chiral dimethylcyclopentene is subjected to epoxidation using a chiral oxidizing agent, such as a Sharpless asymmetric epoxidation reagent or a chiral derivative of m-CPBA. This reaction produces a mixture of diastereomeric epoxides.

-

Separation of Diastereomers: The resulting diastereomeric epoxides have different physical properties and can be separated by column chromatography or fractional crystallization.

-

Regeneration of Enantiomers: Each separated diastereomeric epoxide is then treated with a reagent that can stereospecifically deoxygenate the epoxide to regenerate the corresponding pure enantiomer of the dimethylcyclopentene.

Workflow for Synthesis and Separation

Caption: Generalized workflow for the synthesis and separation of dimethylcyclopentene stereoisomers.

Conclusion